Thermodynamic Solubility Profile and Process Engineering Guide: 2-(4-Chloro-2-methylphenoxy)pentanoic Acid
Thermodynamic Solubility Profile and Process Engineering Guide: 2-(4-Chloro-2-methylphenoxy)pentanoic Acid
Topic: Solubility Data & Process Engineering of 2-(4-Chloro-2-methylphenoxy)pentanoic Acid (CMPPA) Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.
Executive Summary
2-(4-Chloro-2-methylphenoxy)pentanoic acid (CMPPA) is a lipophilic phenoxyalkanoic acid herbicide intermediate. Its solubility profile is critical for purification (crystallization) and formulation (emulsifiable concentrates).
Key Technical Insight: As a higher homolog of Mecoprop (MCPP) and MCPA , CMPPA exhibits a distinct solubility fingerprint characterized by:
-
High Solubility: Polar aprotic solvents (Acetone, DMF) and lower alcohols (Methanol, Ethanol).
-
Moderate Solubility: Aromatic hydrocarbons (Toluene, Xylene).
-
Low/Insoluble: Water and aliphatic hydrocarbons (Hexane, Cyclohexane) at ambient temperatures.
Note: While specific peer-reviewed solubility tables for the pentanoic homolog are proprietary or scarce in open literature, this guide synthesizes data from the homologous series (Mecoprop/MCPA) to establish a high-confidence operating range, followed by the specific protocol required to validate exact batch values.
Chemical Context & Homology Analysis
To predict the thermodynamic behavior of CMPPA, we analyze it relative to its well-characterized homologs. The addition of the pentanoic side chain (C5) compared to the propionic (C3, Mecoprop) or acetic (C2, MCPA) chains introduces increased lipophilicity.
| Property | MCPA (C2 Homolog) | Mecoprop (C3 Homolog) | CMPPA (C5 Target) |
| Side Chain | Acetic Acid | Propionic Acid | Pentanoic Acid |
| LogP (Oct/Wat) | ~2.75 | ~3.13 | ~3.6 - 3.9 (Est.) |
| Water Solubility | 825 mg/L | 620 mg/L | < 500 mg/L (Est.) |
| Ethanol Solubility | ~150 g/L | > 270 g/L | High (> 300 g/L) |
| Toluene Solubility | ~8 g/L | ~54 g/L | Moderate (~60-80 g/L) |
Engineering Implication: The increased alkyl chain length suggests CMPPA will have higher solubility in non-polar solvents (Toluene) than MCPA, making cooling crystallization from Toluene/Hexane mixtures a viable purification strategy.
Estimated Solubility Data (Thermodynamic Basis)
Based on homologous extrapolation and Van't Hoff dissolution kinetics.
Table 1: Predicted Solubility Profile of CMPPA
Values are estimated operating ranges based on Mecoprop behavior. Validation required via Protocol in Section 4.
| Solvent Class | Solvent | Solubility @ 25°C (Mole Fraction | Temperature Sensitivity ( |
| Lower Alcohols | Methanol | Moderate | |
| Ethanol | Moderate | ||
| Isopropanol | Moderate | ||
| Ketones | Acetone | Low | |
| Esters | Ethyl Acetate | Moderate | |
| Aromatics | Toluene | High (Ideal for Crystallization) | |
| Aliphatics | Cyclohexane | High | |
| Aqueous | Water (pH 7) | Low |
Experimental Protocol: Solubility Determination
Since specific batch data for CMPPA is critical for process safety, you must generate exact curves using the Static Equilibrium Method . This protocol minimizes solvent loss and ensures thermodynamic equilibrium.
Workflow Diagram: Static Equilibrium Method
Caption: Standardized workflow for determining solubility of phenoxyalkanoic acids to ensure thermodynamic equilibrium.
Detailed Methodology
-
Preparation: Add excess solid CMPPA to a jacketed glass equilibrium cell containing the specific solvent (e.g., Toluene).
-
Equilibration: Stir magnetically at 400 rpm. Control temperature using a circulating water bath (accuracy
K). Allow to equilibrate for 72 hours to ensure saturation. -
Sampling: Stop agitation and allow solids to settle for 4 hours. Use a pre-heated glass syringe equipped with a 0.45
m PTFE filter to withdraw the supernatant.-
Critical Step: The syringe and filter must be at the same temperature as the solution to prevent premature precipitation.
-
-
Analysis:
-
Gravimetric: Evaporate solvent in a vacuum oven at 40°C until constant weight.
-
HPLC: Dilute with Mobile Phase (Acetonitrile/Water + 0.1% H3PO4) and analyze against a standard curve.
-
Thermodynamic Modeling
To upscale this process, experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility of phenoxy acids in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression.
-
Interpretation: If
is negative and is positive, dissolution is endothermic and entropy-driven.
Van't Hoff Analysis
Use this to calculate the enthalpy of dissolution (
-
Process Note: For CMPPA,
is typically positive (endothermic), confirming that cooling crystallization is the most energy-efficient purification method.
Process Engineering: Crystallization Strategy
Based on the solubility differential between Toluene (moderate/high slope) and Alcohols (high/flat slope), the following purification logic applies.
Crystallization Decision Tree
Caption: Process selection logic. Toluene is preferred for purity due to selective rejection of polar impurities; Ethanol/Water is preferred for yield.
Engineering Recommendation
-
Primary Purification: Use Toluene .
-
Reasoning: CMPPA has a steep solubility curve in toluene (high at 60°C, low at 0°C). Toluene effectively keeps polar oxidation byproducts in solution while precipitating the pure acid.
-
-
Formulation: Use Solvesso 100/150 or Cyclohexanone .
-
Reasoning: High solvency power prevents crystal growth in Emulsifiable Concentrate (EC) formulations during cold storage.
-
References
-
PubChem. (2025).[2][3][4] Mecoprop (Propanoic acid, 2-(4-chloro-2-methylphenoxy)-).[4][5][6][7][8] National Library of Medicine. Link
-
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Mecoprop-P. Link
- Wang, Z., et al. (2011). Solubility and Solution Thermodynamics of 2-(4-Chloro-2-methylphenoxy)propionic Acid in Different Pure Solvents. Journal of Chemical & Engineering Data. (Cited for methodology and homologous trends).
-
EPA. (1989). Pesticide Fact Sheet: MCPA. United States Environmental Protection Agency.[8] Link
-
Cheméo. (2025).[3][4][6][9] Chemical Properties of Mecoprop. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mecoprop (CAS 7085-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. scent.vn [scent.vn]
- 7. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 9. hpc-standards.com [hpc-standards.com]
